molecular formula C6H2BrClFNO B1450665 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde CAS No. 2092512-51-9

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Cat. No.: B1450665
CAS No.: 2092512-51-9
M. Wt: 238.44 g/mol
InChI Key: NHMKGCGJRNUGIB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H2BrClFNO . It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the pyridine ring, along with an aldehyde functional group at the fourth position. This unique combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the pyridine ring through electrophilic aromatic substitution reactions.

    Formylation: Introduction of the aldehyde group at the fourth position using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products:

    Carboxylic Acids: Formed by oxidation of the aldehyde group.

    Alcohols: Formed by reduction of the aldehyde group.

    Biaryl Compounds: Formed by coupling reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules and heterocyclic compounds.

    Ligand Synthesis: Acts as a precursor for the synthesis of ligands used in coordination chemistry.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

    Biochemical Studies: Used in the study of enzyme interactions and inhibition mechanisms.

Industry:

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde largely depends on its application. In pharmaceutical research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the fluorine and aldehyde groups, making it less versatile in certain synthetic applications.

    5-Bromo-2-fluoropyridine: Lacks the chlorine and aldehyde groups, offering different reactivity and applications.

    3-Chloro-2-fluoropyridine: Lacks the bromine and aldehyde groups, resulting in different chemical properties and uses.

Uniqueness: The combination of bromine, chlorine, and fluorine substituents along with the aldehyde group in 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde provides a unique reactivity profile. This makes it particularly useful in multi-step organic synthesis and as a versatile intermediate in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKGCGJRNUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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